3,6-Diamino-2-[(4-methoxyphenyl)carbonyl]-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-5-carbonitrile
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Overview
Description
3,6-Diamino-2-[(4-methoxyphenyl)carbonyl]-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diamino-2-[(4-methoxyphenyl)carbonyl]-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino groups, the methoxyphenylcarbonyl group, and the propan-2-ylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,6-Diamino-2-[(4-methoxyphenyl)carbonyl]-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups would yield nitro derivatives, while reduction of the carbonyl group would produce alcohol derivatives.
Scientific Research Applications
3,6-Diamino-2-[(4-methoxyphenyl)carbonyl]-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3,6-Diamino-2-[(4-methoxyphenyl)carbonyl]-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-6-(4-methoxyphenyl)-1,3,5-triazine
- 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
Uniqueness
3,6-Diamino-2-[(4-methoxyphenyl)carbonyl]-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-5-carbonitrile is unique due to its combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C25H22N4O2S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3,6-diamino-2-(4-methoxybenzoyl)-4-(4-propan-2-ylphenyl)thieno[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C25H22N4O2S/c1-13(2)14-4-6-15(7-5-14)19-18(12-26)24(28)29-25-20(19)21(27)23(32-25)22(30)16-8-10-17(31-3)11-9-16/h4-11,13H,27H2,1-3H3,(H2,28,29) |
InChI Key |
WCZLPIXJBACFDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)OC)N)N)C#N |
Origin of Product |
United States |
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